molecular formula C9H8ClFO2 B12287156 (R)-2-(4-Chloro-2-fluorophenyl)propanoic acid

(R)-2-(4-Chloro-2-fluorophenyl)propanoic acid

Cat. No.: B12287156
M. Wt: 202.61 g/mol
InChI Key: WKVHDZMINAEEPU-RXMQYKEDSA-N
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Description

(R)-2-(4-Chloro-2-fluorophenyl)propanoic acid is a chiral carboxylic acid characterized by a propanoic acid backbone substituted at the α-carbon with a 4-chloro-2-fluorophenyl group. The (R)-configuration at the chiral center distinguishes it from its (S)-enantiomer, which may exhibit divergent biological or physicochemical properties. Its synthesis likely follows protocols analogous to phenoxypropanoic acid derivatives, involving nucleophilic substitution or coupling reactions, as seen in related compounds .

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

(2R)-2-(4-chloro-2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H8ClFO2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1

InChI Key

WKVHDZMINAEEPU-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)F)C(=O)O

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Chloro-2-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-chloro-2-fluoroacetophenone.

    Chiral Catalyst: A chiral catalyst is used to induce asymmetry in the molecule, leading to the formation of the ®-enantiomer.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-Chloro-2-fluorophenyl)propanoic acid involves large-scale synthesis using optimized reaction conditions. The process includes:

    Bulk Reactors: Utilizing bulk reactors to handle large volumes of reactants.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain the pure enantiomer.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Chloro-2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 4-chloro-2-fluorobenzaldehyde.

    Reduction: Formation of ®-2-(4-Chloro-2-fluorophenyl)propanol.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
(R)-2-(4-Chloro-2-fluorophenyl)propanoic acid is utilized as a key building block in the synthesis of more complex organic molecules. Its unique substituents (chlorine and fluorine) enhance its reactivity and stability, making it a valuable intermediate in organic synthesis.

Chemical Reactions
The compound can undergo various chemical reactions, including:

  • Oxidation : The carboxylic acid group can be oxidized to form carboxylate salts or esters.
  • Reduction : It can be reduced to form alcohol derivatives.
  • Substitution : The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Table 1: Common Reactions of (R)-2-(4-Chloro-2-fluorophenyl)propanoic Acid

Reaction TypeMajor Products FormedCommon Reagents Used
OxidationCarboxylate salts or estersPotassium permanganate
ReductionAlcohol derivativesLithium aluminum hydride
SubstitutionSubstituted phenylpropanoic acidsNucleophiles (amines, thiols)

Biological Applications

Antimicrobial and Anti-inflammatory Properties
Research has indicated that (R)-2-(4-Chloro-2-fluorophenyl)propanoic acid may exhibit antimicrobial and anti-inflammatory activities. Studies have explored its potential effects on various biological targets, particularly in the context of cancer research.

Antitumor Activity Case Study

Recent investigations into the compound's antitumor properties have shown promising results against ovarian cancer cell lines. A study demonstrated significant anti-proliferative effects, indicating its potential as a therapeutic agent.

Table 2: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
A278015Induction of apoptosis via caspase activation
A2780/Taxol20Cell cycle arrest at G0/G1 phase
A2780/CDDP18Enhanced apoptosis in drug-resistant cells

Medicinal Applications

Drug Development Potential
The compound is being explored for its potential use in drug development, particularly as a precursor for designing new pharmaceuticals. Its unique structural features may enhance binding affinity to specific molecular targets, which is crucial for drug efficacy.

Enzymatic Synthesis

A continuous enzymatic process has been developed for producing derivatives of (R)-2-(4-Chloro-2-fluorophenyl)propanoic acid at multikilogram scales. This method showcases the compound's utility in pharmaceutical applications.

Table 3: Enzymatic Synthesis Parameters

ParameterValue
Substrate Concentration10 g/L
Cell Concentration200 g/L
Reaction Time24 hours
Overall Yield68%–72%
Enantiomeric Excess>99.9%

Mechanism of Action

The mechanism of action of ®-2-(4-Chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, stereochemistry, and functional group positioning. Key comparisons are outlined below:

Substituent Variations on the Aromatic Ring

  • Mecoprop-P [(R)-2-(4-Chloro-2-methylphenoxy)propanoic acid]: Structural Difference: A phenoxy linkage and methyl group at the 2-position of the aromatic ring. Impact: The phenoxy group enhances herbicidal activity by mimicking auxin hormones in plants. Regulatory Status: Restricted due to groundwater contamination risks .
  • 2-(4-Chloro-2-fluorophenyl)acetic Acid: Structural Difference: Shorter carbon chain (acetic acid vs. propanoic acid). Impact: Reduced molecular weight (202.26 vs. ~216.64 in the target compound) may decrease steric hindrance, enhancing binding to enzyme active sites in biochemical applications .

Functional Group Modifications

  • (R)-3-(4-Chlorophenyl)-2-hydroxypropanoic Acid: Structural Difference: Hydroxyl group at the β-position and 4-chlorophenyl substituent. Impact: The hydroxyl group increases polarity, improving aqueous solubility but reducing membrane permeability. The absence of fluorine diminishes electron-withdrawing effects, altering reactivity in synthetic pathways .
  • Dichlorprop-p [(R)-2-(2,4-Dichlorophenoxy)propanoic acid]: Structural Difference: Dichloro-substituted phenoxy group. Impact: Enhanced herbicidal potency but higher environmental persistence, leading to regulatory restrictions .

Stereochemical and Chain Branching Effects

  • 2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic Acid: Structural Difference: Methyl branching at the α-carbon. Impact: Increased steric hindrance may reduce enzymatic metabolism, prolonging half-life in biological systems .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
(R)-2-(4-Chloro-2-fluorophenyl)propanoic acid C₉H₇ClF₂O₂ 216.64* 4-Cl, 2-F, propanoic acid Research compound
Mecoprop-P C₁₀H₁₁ClO₃ 214.64 4-Cl, 2-CH₃, phenoxy Herbicide
2-(4-Chloro-2-fluorophenyl)acetic acid C₈H₅ClF₂O₂ 202.26 4-Cl, 2-F, acetic acid Biochemical intermediate
Dichlorprop-p C₉H₇Cl₂O₃ 243.06 2,4-Cl, phenoxy Restricted herbicide

*Calculated based on analogous structures.

Research Findings and Implications

  • Bioactivity : Fluorine’s electronegativity in the target compound may enhance binding affinity to target proteins compared to methyl or hydroxyl groups in analogs .
  • Environmental Impact: Unlike dichlorprop-p, the absence of a phenoxy group in the target compound could reduce environmental persistence, warranting ecotoxicological studies .
  • Synthetic Challenges: Direct aryl-propanoic acid coupling (vs. phenoxy derivatives) may require optimized catalysts to achieve high enantiomeric purity .

Biological Activity

(R)-2-(4-Chloro-2-fluorophenyl)propanoic acid, a chiral compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a detailed overview of its biological effects, including antibacterial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

(R)-2-(4-Chloro-2-fluorophenyl)propanoic acid is characterized by its unique structure, which includes a chiral center and halogen substituents that enhance its biological activity. The molecular formula is C9H9ClFO2C_9H_9ClFO_2, and its structural formula can be represented as follows:

 R 2 4 Chloro 2 fluorophenyl propanoic acid\text{ R 2 4 Chloro 2 fluorophenyl propanoic acid}

Antibacterial Activity

Research indicates that (R)-2-(4-Chloro-2-fluorophenyl)propanoic acid exhibits significant antibacterial properties. In a comparative study, the compound demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined as follows:

Bacterial Strain MIC (µg/mL)
E. coli50
S. aureus40
Pseudomonas aeruginosa60

This activity was attributed to the presence of the chlorine and fluorine atoms in its structure, which enhance hydrophobic interactions with bacterial cell membranes .

Anticancer Activity

The anticancer potential of (R)-2-(4-Chloro-2-fluorophenyl)propanoic acid was evaluated in vitro against several cancer cell lines. Notably, it showed promising results in inhibiting cell proliferation in breast cancer (MCF-7) and prostate cancer (LNCaP) cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell Line IC50 (µM)
MCF-715
LNCaP20

Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, (R)-2-(4-Chloro-2-fluorophenyl)propanoic acid has been investigated for its anti-inflammatory effects. In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The results are summarized below:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α15080
IL-620090

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of (R)-2-(4-Chloro-2-fluorophenyl)propanoic acid in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that administration of the compound led to a significant reduction in infection markers compared to standard antibiotic treatment.
  • Anticancer Treatment : In a pilot study involving breast cancer patients, those treated with (R)-2-(4-Chloro-2-fluorophenyl)propanoic acid showed improved tumor response rates when combined with conventional chemotherapy.

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